Benzyl 3-imidazol-1-ylpropanoate
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Overview
Description
Benzyl 3-imidazol-1-ylpropanoate is an organic compound that belongs to the class of imidazole derivatives. Imidazole derivatives are known for their versatile applications in various fields, including medicine, synthetic chemistry, and industry. This compound is particularly interesting due to its unique structure, which combines a benzyl group with an imidazole ring through a propanoate linker.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3-imidazol-1-ylpropanoate typically involves the condensation of benzyl alcohol with 3-imidazol-1-ylpropanoic acid. This reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process. The reaction is conducted under anhydrous conditions and at a temperature range of 0-25°C to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to consistent product quality. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Benzyl 3-imidazol-1-ylpropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, where halogenated reagents can introduce different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenated reagents like bromine (Br2) or chlorine (Cl2) in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Halogenated imidazole derivatives.
Scientific Research Applications
Benzyl 3-imidazol-1-ylpropanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Benzyl 3-imidazol-1-ylpropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in the active sites of enzymes, inhibiting their activity. Additionally, the benzyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: A structurally related compound with a fused benzene and imidazole ring, known for its broad spectrum of biological activities.
Imidazole: The parent compound of Benzyl 3-imidazol-1-ylpropanoate, widely used in pharmaceuticals and as a catalyst in organic synthesis.
Benzyl imidazole: A simpler derivative with a benzyl group directly attached to the imidazole ring, used in various chemical and biological applications.
Uniqueness
This compound is unique due to its specific structural arrangement, which combines the properties of both benzyl and imidazole groups. This unique structure allows for diverse chemical reactivity and potential biological activities, making it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
benzyl 3-imidazol-1-ylpropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c16-13(6-8-15-9-7-14-11-15)17-10-12-4-2-1-3-5-12/h1-5,7,9,11H,6,8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJAXPBMVGNQJLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CCN2C=CN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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